molecular formula C27H22N2O5 B2592134 3-{[3-(benzyloxy)-4-methoxyphenyl]methylidene}-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid CAS No. 746605-11-8

3-{[3-(benzyloxy)-4-methoxyphenyl]methylidene}-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid

Cat. No. B2592134
CAS RN: 746605-11-8
M. Wt: 454.482
InChI Key: UBOAOYDJKYUKAF-UHFFFAOYSA-N
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Description

3-{[3-(benzyloxy)-4-methoxyphenyl]methylidene}-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid is a useful research compound. Its molecular formula is C27H22N2O5 and its molecular weight is 454.482. The purity is usually 95%.
BenchChem offers high-quality 3-{[3-(benzyloxy)-4-methoxyphenyl]methylidene}-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{[3-(benzyloxy)-4-methoxyphenyl]methylidene}-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiulcer and Gastric Antisecretory Activity

Research on derivatives of pyrrolo[2,1-b]quinazoline, similar in structure to the specified compound, has demonstrated potential antiulcer properties. A study found that certain compounds within this family exhibited significant antiulcer activity, evaluated through the inhibition of restraint ulcers in rats, as well as gastric antisecretory activity. These findings suggest therapeutic applications for conditions involving gastric ulcers and excess gastric acid secretion (Doria et al., 1984).

Synthesis and Characterization

The synthesis and characterization of compounds related to the specified chemical have been explored, focusing on their potential applications in creating new pharmacologically active molecules. Studies on the synthesis of spiro(benzo[h]quinazoline-5,1′-cyclohexane) derivatives provide insight into the methodologies for creating complex quinazoline derivatives, highlighting the versatility of these compounds in medicinal chemistry research (Markosyan et al., 1996).

Antimicrobial Activity

Quinazoline derivatives have been investigated for their antimicrobial properties. Novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids were synthesized and demonstrated effective antimicrobial activity against a range of gram-negative microorganisms and Staphylococcus aureus. This suggests the potential for developing new antimicrobial agents from quinazoline derivatives (Agui et al., 1977).

Antiviral Activity

Quinazolin derivatives have also been examined for their antiviral properties. A study synthesized and characterized compounds for their activity against viruses such as Japanese encephalitis virus (JEV) and Herpes simplex virus type-1 (HSV-I), both in vitro and in vivo. This research opens the door for the development of new antiviral medications based on quinazoline chemistry (Pandey et al., 2008).

Antioxidant Activity

Research into the antioxidant properties of phenyl ether derivatives isolated from marine-derived fungi, including compounds structurally related to the specified quinazoline, has shown promising results. One such study demonstrated strong antioxidant activity, suggesting the potential for these compounds in therapeutic applications focused on combating oxidative stress (Xu et al., 2017).

properties

IUPAC Name

(3E)-3-[(4-methoxy-3-phenylmethoxyphenyl)methylidene]-9-oxo-1,2-dihydropyrrolo[2,1-b]quinazoline-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O5/c1-33-23-10-7-18(14-24(23)34-16-17-5-3-2-4-6-17)13-19-11-12-29-25(19)28-22-15-20(27(31)32)8-9-21(22)26(29)30/h2-10,13-15H,11-12,16H2,1H3,(H,31,32)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOAOYDJKYUKAF-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2CCN3C2=NC4=C(C3=O)C=CC(=C4)C(=O)O)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\CCN3C2=NC4=C(C3=O)C=CC(=C4)C(=O)O)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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